molecular formula C14H22N2 B1335474 2-[(5-Ethylpyridin-2-yl)methyl]azepane CAS No. 881039-99-2

2-[(5-Ethylpyridin-2-yl)methyl]azepane

Cat. No. B1335474
M. Wt: 218.34 g/mol
InChI Key: NPSYYPJVDPIYCK-UHFFFAOYSA-N
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Description

“2-[(5-Ethylpyridin-2-yl)methyl]azepane” is a chemical compound with the molecular formula C14H22N2 . It has an average mass of 218.338 Da and a monoisotopic mass of 218.178299 Da .


Molecular Structure Analysis

The molecular structure of “2-[(5-Ethylpyridin-2-yl)methyl]azepane” consists of a seven-membered azepane ring attached to a 5-ethylpyridin-2-yl group via a methylene bridge .

Scientific Research Applications

PKB Inhibitors Development

Azepane derivatives, including 2-[(5-Ethylpyridin-2-yl)methyl]azepane, have been explored for their potential as protein kinase B (PKB) inhibitors. The significance of PKB inhibition lies in its potential application in cancer treatment, as PKB plays a crucial role in various cellular processes like glucose metabolism and cell proliferation. Novel azepane derivatives were designed, synthesized, and tested for their in vitro inhibitory activity against PKA and PKB-alpha, demonstrating promising results for plasma stability and high activity (Breitenlechner et al., 2004).

Analysis of Azepane Isomers

Azepane isomers, closely related to 2-[(5-Ethylpyridin-2-yl)methyl]azepane, have been identified and analyzed in various compounds. Such analyses contribute to the understanding of their chemical behavior and potential applications in various fields, including pharmaceuticals and materials science (Nakajima et al., 2012).

Non-linear Optical (NLO) Properties

Studies on azepane compounds have included investigations into their non-linear optical (NLO) properties. These properties are crucial for the development of new materials for optoelectronic applications, such as in telecommunications and information processing (Ulaş, 2020).

Synthesis of Functionalized Azepanes

The synthesis of functionalized azepanes, which include compounds similar to 2-[(5-Ethylpyridin-2-yl)methyl]azepane, has been an area of interest. These syntheses contribute to the development of new chemicals with potential applications in various industries, including pharmaceuticals and materials science (Goumain et al., 2012).

Crystal Structure Analysis

The crystal structure analysis of azepane derivatives provides insight into their molecular arrangement and potential for interaction with other compounds. This knowledge is vital for drug design and the development of materials with specific properties (Toze et al., 2015).

Pharmaceutical Significance

Azepane-based motifs, like 2-[(5-Ethylpyridin-2-yl)methyl]azepane, have been reviewed for their pharmaceutical significance. Over 20 azepane-based drugs have been approved by the FDA, used for various diseases, highlighting the importance of this chemical structure in medicinal chemistry (Zha et al., 2019).

properties

IUPAC Name

2-[(5-ethylpyridin-2-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-12-7-8-14(16-11-12)10-13-6-4-3-5-9-15-13/h7-8,11,13,15H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSYYPJVDPIYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CC2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405843
Record name 2-[(5-ethylpyridin-2-yl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Ethylpyridin-2-yl)methyl]azepane

CAS RN

881039-99-2
Record name 2-[(5-ethylpyridin-2-yl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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